
3-Bromo-4-methyl-5-nitropyridine
Overview
Description
3-Bromo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various azaindole derivatives .
Mechanism of Action
Target of Action
3-Bromo-4-methyl-5-nitropyridine is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium, a transition metal catalyst, forms a bond with the electrophilic organic group. In the transmetalation step, the organoboron reagent, which is nucleophilic, is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The organoboron reagents used in this process are generally stable, readily prepared, and environmentally benign .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can proceed effectively in a wide range of conditions. Specific reaction conditions, such as temperature and solvent, can impact the efficiency of the reaction and the stability of the organoboron reagent .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is involved in the synthesis of 4-bromo-6-azaindole, where it acts as a precursor . The interactions between this compound and biomolecules are primarily based on its ability to participate in nucleophilic substitution reactions, which are essential for the formation of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzymes, where it can act as an inhibitor or activator. For instance, it can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are noted. Toxic effects at high doses include cellular damage, disruption of metabolic processes, and potential organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways involving nucleophilic substitution reactions, leading to the formation of different metabolites . These metabolic pathways can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The distribution of this compound can impact its biological activity, as its concentration in different tissues and cells determines its efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects. For example, the presence of this compound in the nucleus can affect gene expression, while its localization in the cytoplasm can impact metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitropyridine typically involves the reaction of 3-bromo-4-chloro-5-nitropyridine with diethyl malonate in the presence of sodium hydride in dimethylformamide (DMF). The reaction is carried out at 0°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and diethyl malonate in DMF.
Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other nucleophiles.
Reduction: The major product is 3-bromo-4-methyl-5-aminopyridine.
Scientific Research Applications
3-Bromo-4-methyl-5-nitropyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of azaindole derivatives.
Biology: Potential use in the development of biologically active molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitropyridine: Similar in structure but lacks the methyl group.
5-Bromo-2-methyl-3-nitropyridine: Similar but with different substitution positions.
Uniqueness
3-Bromo-4-methyl-5-nitropyridine is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs. The presence of both bromine and nitro groups in specific positions allows for targeted chemical transformations .
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIQRPATFRBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500853 | |
Record name | 3-Bromo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69872-15-7 | |
Record name | 3-Bromo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-Methyl-5-Nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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